molecular formula C5H9NO3 B1265525 Acetylurethane CAS No. 2597-54-8

Acetylurethane

Cat. No. B1265525
CAS RN: 2597-54-8
M. Wt: 131.13 g/mol
InChI Key: CLLOFODTUXGHHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetylurethane-like compounds often involves complex chemical reactions, including the formation of cyclophanes and polyurethane prepolymers. These processes may involve the use of diisocyanates and polyols, leading to the formation of urethane links, a key feature of polyurethane chemistry. For instance, the synthesis of metal-containing copolyurethanes showcases the versatility and complexity of urethane synthesis, incorporating metal ions into the polymer structure to modify its properties (Jayakumar, Lee, & Nanjundan, 2003).

Molecular Structure Analysis

The molecular structure of compounds like acetylurethane is critical in determining their chemical and physical properties. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate the structures of these compounds. For example, the study of the molecular structure of diferrocenylmethane derivatives sheds light on the effects of substituents on molecular configuration and electronic communication between metal centers in bimetallic complexes (Xie et al., 2011).

Chemical Reactions and Properties

Acetylurethane and related compounds participate in various chemical reactions that define their reactivity and potential applications. The acetylation reactions, for instance, play a significant role in modifying the activity and interaction of biomolecules, as observed in the study of glutamate dehydrogenase's structure and function (Colman & Frieden, 1966). These reactions highlight the intricate balance between structure and function in chemical systems.

Physical Properties Analysis

The physical properties of acetylurethane and similar compounds, such as thermal stability, solubility, and crystallinity, are crucial for their practical applications. The synthesis and characterization of poly(urethane-isocyanurate) materials, for example, demonstrate how the ratio of reactants and the presence of catalysts affect the thermal and mechanical properties of the resulting polymers, influencing their suitability for specific applications (Semsarzadeh & Navarchian, 2003).

Chemical Properties Analysis

The chemical properties of acetylurethane-related compounds, such as their reactivity towards other chemicals, their ability to form complex structures, and their stability under various conditions, are fundamental to understanding their behavior and potential uses. The study of acetylenic cyclophanes, for instance, reveals the synthetic challenges and opportunities in creating molecules with unique structural features and potential for application in liquid crystals and other materials (Collins, Yap, & Fallis, 2000).

Scientific Research Applications

Enzymatic Activity and Interaction

Acetylation, a process involving compounds like acetylurethane, plays a critical role in the structure and function of certain enzymes. For example, the acetylation of beef liver glutamate dehydrogenase using acetic anhydride, a process akin to that involving acetylurethane, has shown significant changes in the enzyme's catalytic and regulatory properties. This includes alterations in dissociation constants and enzymatic activity, revealing the importance of acetyl groups in enzyme regulation and interaction with substrates (Colman & Frieden, 1966).

Biopolymer Applications

Acetylurethane-related compounds are integral in the development of biopolymers, such as chitin and chitosan, derived from N-acetyl-glucosamine. These materials are valuable in biomedical applications, including wound dressing, drug delivery, and tissue engineering. The chemical modifications, like acetylation, enhance solubility and functional properties, leading to broader applications in the medical field (Khor & Lim, 2003).

Poly(beta-hydroxybutyrate) Production

In microbial processes, acetylurethane-related compounds play a role in the dynamics of storage polymers like poly(beta-hydroxybutyrate) under varying substrate conditions. Understanding the kinetics of these processes, involving compounds like acetylurethane, is crucial in wastewater treatment and biological manufacturing processes (van Aalst-van Leeuwen et al., 1997).

Protein Modification in Cellular Metabolism

Acetylurethane-related acetylation is a significant regulatory mechanism in cellular processes, particularly in the metabolic function. This post-translational modification of proteins, including key enzymes in metabolic pathways, affects various cellular activities and can play a role in diseases and cellular regulation (Hirschey & Zhao, 2015).

Enhancing Functional Properties of Proteins

Acetylation, related to acetylurethane chemistry, is used to improve the functional properties of proteins like glutenin and gliadin. This modification affects their solubility, absorption, and emulsifying properties, making them more suitable for diverse food applications (Majzoobi et al., 2012).

Safety And Hazards

Acetylurethane is categorized under toxic substances . It has acute toxicity and can be harmful if ingested or comes into contact with skin . It is flammable and releases toxic nitrogen oxide smoke when thermally decomposed .

properties

IUPAC Name

ethyl N-acetylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLOFODTUXGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180635
Record name Carbamic acid, acetyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID60180635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylurethane

CAS RN

2597-54-8
Record name Carbamic acid, N-acetyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2597-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetylethylcarbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60212
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Record name Carbamic acid, acetyl-, ethyl ester
Source EPA DSSTox
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Record name Carbamic acid, acetyl-, ethyl ester
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Record name N-ACETYLETHYLCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
G Young, E Clark - Journal of the Chemical Society, Transactions, 1898 - pubs.rsc.org
We have conhed our investigations to substituted ammonias un-likely to give rise to cyclo-compounds, and, as is shown by the experimental results described in the following pages, the …
Number of citations: 2 pubs.rsc.org
SS Mirvish, L Chen, N Haran‐Ghera… - … Journal of Cancer, 1969 - Wiley Online Library
… Higher leukaemia incidences than in the irradiated controls were also shown by the acetylurethane and hydroxyurea groups, though the difference in the latter case is rather small. The …
Number of citations: 20 onlinelibrary.wiley.com
A Dannoux, S Esnouf, B Amekraz… - Journal of Polymer …, 2008 - Wiley Online Library
… The hydroperoxides formed decomposed on alkoxyl radicals that lead to the formation of acetylurethane function. The acetylurethane reacts in presence of water to produce carboxylic …
Number of citations: 47 onlinelibrary.wiley.com
FX Perrin, M Irigoyen, E Aragon, JL Vernet - Polymer Degradation and …, 2000 - Elsevier
… The latter pathway involves the formation of acetylurethane moieties from the decomposition of the hydroperoxide. Partial hydrolysis of acetylurethane results in the same carboxylic …
Number of citations: 98 www.sciencedirect.com
C Bernard, T Nguyen, B Pellegrin… - Journal of Physics …, 2011 - iopscience.iop.org
… Figure 2b displays t-FTIR intensity changes of the 1772 cm-1 band, attributed to acetylurethane linkage (O=C-NH-C=O) [8]. The rate of acetylurethane formation was higher for unfilled …
Number of citations: 54 iopscience.iop.org
X Gu, D Zhe, SS Watson, GN Chen, M Zhao… - Coatings Science …, 2009 - tsapps.nist.gov
… -1 is attributed to the formation of acetylurethane linkage (O=C-NH-C=O) due to the oxidation of urethane groups. The rates of both chain scission and acetylurethane formation increase …
Number of citations: 2 tsapps.nist.gov
K Williams, R Nery - Xenobiotica, 1971 - Taylor & Francis
… Urethane and acetylurethane failed to react with nucleic acids or their constituent bases or with proteins under physiological conditions ; N-hydroxyurethane and its acyl derivatives, …
Number of citations: 11 www.tandfonline.com
Y Zhang, J Maxted, A Barber, C Lowe… - Polymer Degradation and …, 2013 - Elsevier
A step scan phase modulation photo-acoustic (SS-PM-PA) Fourier transform infrared (FTIR) peak fitting method has been developed and applied to study (i) the degradation of the …
Number of citations: 74 www.sciencedirect.com
DG Goodwin Jr, SJ Shen, Y Lyu, R Lankone… - … degradation and stability, 2020 - Elsevier
… not the case because rapid acetylurethane hydrolysis in the … photoproducts, formed from acetylurethane cleavage, to gas (ie… , the increase in acetylurethane concentration (1779 cm −1 ) …
Number of citations: 21 www.sciencedirect.com
C Wilhelm, JL Gardette - Polymer, 1997 - Elsevier
… that involve an initial photoscission of the CN and OC bonds are favoured in comparison to those involving an induced oxidation that leads mainly to the formation of acetylurethane …
Number of citations: 153 www.sciencedirect.com

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